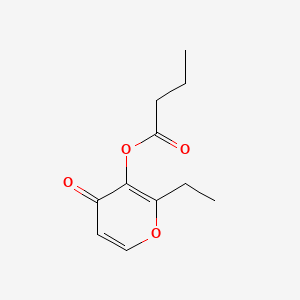

2-Ethyl-4-oxo-4H-pyran-3-yl butyrate

Description

Historical Trajectories and Foundational Principles of 4H-Pyran-4-one Research

The journey into understanding pyran chemistry began with the isolation and characterization of the parent 4H-pyran ring system. 4H-Pyran itself was first isolated in 1962 through the pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran. wikipedia.org This foundational compound was noted for its instability, especially in the presence of air, readily disproportionating into dihydropyran and the corresponding pyrylium (B1242799) ion. wikipedia.org

The core of 4H-pyran-4-one, also known as γ-pyrone, is a six-membered, non-aromatic heterocyclic ring containing an oxygen atom, two double bonds, and a ketone group at the 4-position. wikipedia.org While the parent pyran molecule has limited direct applications, its derivatives, particularly the 4-pyrones, are of significant chemical interest. wikipedia.org The synthesis of the 4H-pyran-4-one core has been a subject of extensive research, with one established method being the decarboxylation of chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid). wisconsin.edu

The fundamental principles of 4H-pyran-4-one chemistry revolve around its electronic structure and reactivity. Studies have investigated its low aromaticity. scite.ai The presence of the conjugated enone system influences its chemical behavior, making it a valuable precursor in various synthetic pathways. wisconsin.edu Over the years, numerous methods have been developed for the synthesis of substituted 4H-pyran derivatives, often through multi-component reactions that allow for the efficient construction of complex molecular architectures. nih.govresearchgate.net

Structural Classification and Nomenclature of 2-Ethyl-4-oxo-4H-pyran-3-yl Butyrate (B1204436)

2-Ethyl-4-oxo-4H-pyran-3-yl butyrate is classified as an ester derivative of the 4H-pyran-4-one heterocyclic system. Its systematic nomenclature, according to IUPAC guidelines, precisely describes its molecular architecture.

4H-Pyran-4-one : This is the core heterocyclic structure, indicating a six-membered ring with one oxygen atom, two double bonds, and a ketone (oxo) group at position 4. The '4H' specifies the position of the saturated carbon atom required to accommodate the ring's double bonds. wikipedia.org

2-Ethyl : An ethyl group (-CH₂CH₃) is attached to the carbon atom at position 2 of the pyran ring.

3-yl : This signifies that the pyranone ring is a substituent attached via the carbon at position 3.

Butyrate : This is the ester portion of the molecule, derived from butanoic acid. It is connected to the pyran ring at the 3-position through an ester linkage (-O-C=O).

The compound is also known by synonyms such as 2-Ethyl-4-oxo-4H-pyran-3-yl butanoate and Butanoic acid, 2-ethyl-4-oxo-4H-pyran-3-yl ester.

Below is a data table summarizing the key identifiers for this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | chemspider.com |

| Synonyms | 2-Ethyl-4-oxo-4H-pyran-3-yl butanoate | |

| Butanoic acid, 2-ethyl-4-oxo-4H-pyran-3-yl ester | ||

| Molecular Formula | C₁₁H₁₄O₄ | chemspider.comlookchem.com |

| CAS Number | 93805-72-2 | lookchem.com |

Academic Rationale and Research Significance of Pyranone-Based Esters

The academic and research interest in pyranone-based esters and other derivatives stems from their significant and diverse biological activities. The 4H-pyran scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.netresearchgate.net This versatility makes pyranone derivatives compelling candidates for drug discovery and development. iosrjournals.org

The research significance is rooted in a wide spectrum of potential therapeutic applications:

Antimicrobial and Antifungal Activity : Many 4H-pyran derivatives have demonstrated potent activity against various bacterial and fungal strains, including Mycobacterium species. nih.govacs.org

Anticancer Properties : The pyran motif is found in numerous compounds evaluated for their cytotoxic effects against cancer cell lines, such as colorectal cancer. nih.govresearchgate.netnih.gov

Antioxidant and Anti-inflammatory Effects : Certain pyranone derivatives exhibit strong antioxidant capabilities by scavenging free radicals and have shown anti-inflammatory properties. researchgate.netiosrjournals.orgnih.gov

Antiviral Potential : Research has indicated that compounds containing the pyran ring can exhibit antiviral activity, including against the influenza virus. nih.govchemicalbook.com

Neuroprotective Applications : Some derivatives are explored as cognitive enhancers for treating neurodegenerative conditions like Alzheimer's and Parkinson's disease. researchgate.net

Furthermore, pyranones serve as crucial intermediates in the synthesis of complex natural products and other biologically active molecules. chemicalbook.com The ability to synthesize a large library of these compounds through efficient methods like multicomponent reactions allows researchers to explore structure-activity relationships, which is fundamental to designing new and more effective therapeutic agents. nih.gov The ongoing investigation into pyranone esters is driven by the quest for novel molecules that can address significant health challenges, from infectious diseases to cancer. iosrjournals.orgmdpi.com

Structure

3D Structure

Properties

CAS No. |

93805-72-2 |

|---|---|

Molecular Formula |

C11H14O4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

(2-ethyl-4-oxopyran-3-yl) butanoate |

InChI |

InChI=1S/C11H14O4/c1-3-5-10(13)15-11-8(12)6-7-14-9(11)4-2/h6-7H,3-5H2,1-2H3 |

InChI Key |

YVDBHRIILLVEBJ-UHFFFAOYSA-N |

SMILES |

CCCC(=O)OC1=C(OC=CC1=O)CC |

Canonical SMILES |

CCCC(=O)OC1=C(OC=CC1=O)CC |

Other CAS No. |

93805-72-2 |

Origin of Product |

United States |

Strategic Methodologies for the Chemical Synthesis of 2 Ethyl 4 Oxo 4h Pyran 3 Yl Butyrate and Analogous Structures

Established Synthetic Pathways to the 4H-Pyran-4-one Nucleus

The synthesis of 2-Ethyl-4-oxo-4H-pyran-3-yl butyrate (B1204436) is fundamentally dependent on the prior synthesis of its precursor, 2-ethyl-3-hydroxy-4H-pyran-4-one, which is commonly known as ethyl maltol (B134687). sigmaaldrich.commedchemexpress.comscbt.comtcichemicals.com The construction of the central 4H-pyran-4-one ring system is a critical step, achievable through several established organic chemistry reactions.

Cascade Cyclocondensation Reactions in Pyranone Ring Formation

Cascade reactions, also known as tandem or domino reactions, offer a highly efficient method for constructing complex molecular architectures like the 4H-pyran-4-one nucleus in a single synthetic operation. 20.210.105 These processes are valued for their atom economy and reduction in labor, time, and waste, aligning with the principles of green chemistry. 20.210.105

A prevalent strategy for synthesizing substituted 4H-pyran derivatives is the one-pot, three-component reaction involving an aldehyde, a 1,3-dicarbonyl compound (such as ethyl acetoacetate), and malononitrile (B47326). growingscience.comresearchgate.netnih.govscielo.org.mx The reaction mechanism typically proceeds through a sequence of well-known transformations:

Knoevenagel Condensation: The reaction often initiates with the base-catalyzed condensation between the aldehyde and the active methylene (B1212753) compound, malononitrile, to form a benzylidenemalononitrile (B1330407) intermediate. nih.gov

Michael Addition: The 1,3-dicarbonyl compound, acting as a Michael donor, adds to the electron-deficient alkene of the intermediate. nih.gov

Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 4H-pyran ring system. nih.gov

While this multicomponent approach is common for various pyran derivatives, the specific synthesis of the 2-ethyl-3-hydroxy-4H-pyran-4-one precursor often follows a more tailored pathway, which may involve the cyclization of specifically designed linear precursors.

Esterification Reactions for Derivatization of Hydroxylated Pyranones

Once the hydroxylated pyranone precursor, 2-ethyl-3-hydroxy-4H-pyran-4-one, is obtained, the final step is the attachment of the butyrate side chain via an esterification reaction. This classic transformation involves the reaction of the hydroxyl group (-OH) on the pyranone ring with butyric acid (butanoic acid) or one of its reactive derivatives, such as butyryl chloride or butyric anhydride.

The fundamental mechanism of Fischer esterification (using butyric acid) involves the protonation of the carboxylic acid, followed by a nucleophilic attack from the hydroxyl group of the pyranone. youtube.com A molecule of water is eliminated, and deprotonation yields the final ester product, 2-Ethyl-4-oxo-4H-pyran-3-yl butyrate. youtube.com This reaction is typically catalyzed by a strong acid. The use of more reactive acylating agents like butyryl chloride can proceed without a catalyst or with a non-nucleophilic base to scavenge the HCl byproduct.

Contemporary and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign processes. These principles are actively applied to the synthesis of 4H-pyran-4-one structures and their subsequent esterification.

Catalytic Strategies for Pyranone Synthesis

The efficiency of pyranone synthesis via multicomponent reactions can be significantly enhanced by a wide array of catalysts. These catalysts not only accelerate the reaction but also allow for milder conditions and can often be recycled and reused, adding to the sustainability of the process. growingscience.comresearchgate.netmjbas.com

Recent research has explored various catalytic systems:

Heterogeneous Base Catalysts: Systems like potassium hydroxide (B78521) (KOH) loaded onto calcium oxide (CaO) have proven highly effective for the one-pot synthesis of 4H-pyran derivatives under solvent-free conditions, achieving high yields in short reaction times. growingscience.comresearchgate.net

Nanocatalysts: Magnetic nanocatalysts have been developed that facilitate easy separation from the reaction mixture using an external magnet, allowing for multiple reuse cycles without significant loss of activity. nih.gov

Metal Oxide Catalysts: Neodymium(III) oxide (Nd₂O₃) has been identified as an inexpensive, readily available, and highly efficient catalyst for synthesizing 4H-pyrans in water, a green solvent. mjbas.com

Organocatalysts: Natural biopolymers, such as sodium alginate extracted from seaweed, have been employed as green organocatalysts, promoting the reaction in water at room temperature. nih.gov

| Catalyst | Key Features | Typical Conditions | Yield | Reference |

|---|---|---|---|---|

| KOH loaded on CaO | Solvent-free, low cost, reusable | 60°C, 10 min | ~92% | growingscience.comresearchgate.net |

| Nd₂O₃ | Inexpensive, water solvent | Reflux in water, 45 min | ~93% | mjbas.com |

| Sodium Alginate | Biopolymer, organocatalyst, water solvent | Room Temperature, 10 min | Good to Excellent | nih.gov |

| Magnetic Nanoparticles | Easily separable, reusable | Ethanol (B145695) or Water | Up to 97% | nih.gov |

Biocatalytic and Chemoenzymatic Transformations Involving Pyranone Derivatives

Biocatalysis, particularly the use of enzymes, represents a cornerstone of green chemistry for the synthesis of flavor esters. nih.gov This approach is highly relevant for the final esterification step in producing this compound. Lipases are the most commonly used enzymes for this purpose due to their stability, selectivity, and ability to function under mild, eco-friendly conditions. nih.govnih.gov

Key aspects of biocatalytic esterification include:

High Selectivity: Lipases exhibit chemo-, regio-, and enantioselectivity, which minimizes the formation of byproducts and leads to purer products. nih.gov

Mild Conditions: Reactions are typically carried out at or near room temperature, reducing energy consumption and preventing the thermal degradation of sensitive molecules. nih.gov

Solvent-Free Systems: Many lipase-catalyzed esterifications can be performed in solvent-free media, where one of the substrates acts as the solvent, reducing waste and avoiding the use of toxic organic solvents. ijsr.net

Immobilized Enzymes: Using immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), allows for easy recovery and reuse of the biocatalyst for multiple reaction cycles, making the process more economical and sustainable. nih.govnih.gov

The enzymatic reaction involves the esterification of 2-ethyl-3-hydroxy-4H-pyran-4-one with butyric acid, catalyzed by a lipase (B570770). This chemoenzymatic approach is increasingly favored in the flavor industry to produce compounds that can be labeled as "natural". nih.gov

| Enzyme | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Immobilized Lipase (e.g., Novozym® 435) | Esterification / Transesterification | High stability, reusability, works in solvent-free systems. | nih.govnih.gov |

| Candida antarctica Lipase B (CALB) | Esterification | High conversion, mild conditions, eco-friendly. | ijsr.netmdpi.com |

| Microbial Lipases | Esterification / Hydrolysis | Versatile, tolerant to pH and temperature variations. | nih.gov |

Optimization of Reaction Parameters and Process Intensification

To move a synthetic procedure from the laboratory to an industrial scale, rigorous optimization of reaction parameters and the application of process intensification technologies are essential. These efforts aim to maximize yield, minimize reaction time, reduce costs, and enhance safety and sustainability. frontiersin.orgmdpi.com

For the synthesis of this compound, optimization would focus on both the pyranone formation and the final esterification step. Key parameters that are typically optimized include temperature, pressure (or vacuum to remove byproducts like water), substrate molar ratios, and catalyst/enzyme concentration. nih.govrsc.org Methodologies like factorial design can be systematically employed to identify the optimal conditions that provide the highest conversion and yield. rsc.org

Process intensification involves using novel technologies to achieve dramatic improvements in manufacturing efficiency. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times, often from hours to minutes, by promoting rapid and selective heating of the reaction mixture. researchgate.net

Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates by creating localized high-temperature and high-pressure zones through acoustic cavitation, improving mass transfer. frontiersin.org

Continuous Flow Reactors: Shifting from traditional batch reactors to continuous flow systems offers superior heat and mass transfer, improved safety, better reproducibility, and easier scale-up. frontiersin.orgunito.it These systems are well-suited for both catalytic and biocatalytic processes.

By combining an optimized catalytic or biocatalytic method with process intensification technologies, the synthesis of this compound can be made highly efficient, cost-effective, and environmentally responsible.

Advanced Separation and Purification Protocols in Organic Synthesis

The isolation of pure this compound and its analogs from complex reaction mixtures is a critical step in their synthesis. The choice of purification method is dictated by the physical properties of the target compound, such as its polarity, solubility, and crystallinity, as well as the nature of the impurities present. Advanced separation and purification protocols, including chromatography, crystallization, and extraction, are routinely employed to achieve the high degree of purity required for subsequent applications. sciforum.netnih.gov

Chromatographic Techniques:

Column chromatography is a cornerstone technique for the purification of pyranone derivatives. This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel or alumina, and their solubility in a mobile phase. For compounds with moderate polarity, such as pyran-4-one structures, a common mobile phase consists of a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297). nih.gov The ratio of these solvents is optimized to achieve effective separation of the desired product from byproducts and unreacted starting materials.

In the synthesis of various 4H-pyran derivatives, purification is frequently accomplished by column chromatography. nih.gov For instance, a range of diethyl 6-amino-5-cyano-4-aryl-4H-pyran-2,3-dicarboxylates were purified using column chromatography with a gradient of n-hexane:ethyl acetate, starting from a ratio of 8:2 and gradually increasing the polarity to 6:4. nih.gov This gradient elution strategy is effective in separating compounds with closely related polarities. The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. growingscience.com

Crystallization and Recrystallization:

Crystallization is a powerful technique for purifying solid organic compounds. google.com This method relies on the principle that the solubility of a compound in a solvent is dependent on temperature. An impure solid is dissolved in a suitable hot solvent, and as the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain dissolved in the solvent.

For pyranone derivatives, recrystallization can be an effective final purification step. Solvents such as ethanol, heptane, or mixtures like water/ethanol are often employed. sciforum.netgoogle.com For example, 2,3,5-(4H)-trimethyl 4-pyranone has been purified by recrystallization from heptane. google.com In other cases, simple washing of the crude product followed by crystallization is sufficient to obtain pure compounds. For instance, some 2-amino-4H-pyran derivatives are purified by washing with cold 96% ethanol followed by recrystallization from the same solvent. sciforum.net The choice of solvent is crucial; the desired compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Extraction Methods:

Liquid-liquid extraction is a fundamental technique used to separate a compound from a mixture based on its differing solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov This method is often used in the work-up procedure following a reaction to remove inorganic salts and other water-soluble impurities. For example, after a reaction in an aqueous medium, the product can be extracted into an organic solvent like ethyl acetate. nih.gov The organic layers are then combined, washed, dried, and the solvent is evaporated to yield the crude product, which can then be further purified by chromatography or recrystallization.

In some syntheses of 4H-pyran derivatives, the initial purification involves extraction with a suitable solvent. For example, after the reaction, the mixture can be extracted with ethyl acetate multiple times to ensure complete recovery of the product from the aqueous layer. nih.gov

The following table summarizes various purification methods used for pyranone derivatives based on literature findings.

| Compound/Derivative Type | Purification Method | Solvent/Eluent System | Reference |

| Diethyl 6-amino-5-cyano-4-aryl-4H-pyran-2,3-dicarboxylates | Column Chromatography | n-hexane:ethyl acetate (gradient from 8:2 to 6:4) | nih.gov |

| 2,3,5-(4H)-trimethyl 4-pyranone | Recrystallization | Heptane | google.com |

| 2-Amino-4H-pyran derivatives | Recrystallization | 96% Ethanol | sciforum.net |

| 2-Enamino-substituted 4-Pyrones | Extraction followed by recrystallization | n-heptane for extraction, hexane-toluene for recrystallization | mdpi.com |

| Ethyl 4H-pyran-4-one-2-carboxylate | Vacuum Distillation | Not Applicable | mdpi.com |

| 4-Oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester | Flash Chromatography | Ethyl acetate:n-hexane (gradient from 1:20 to 1:10) | google.com |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Ethyl 4 Oxo 4h Pyran 3 Yl Butyrate

Intrinsic Reactivity of the 4H-Pyran-4-one Core Structure

The 4H-pyran-4-one heterocycle, the central scaffold of the molecule, possesses a conjugated system that imparts a degree of pseudo-aromaticity, influencing its reaction pathways. scite.ai Its reactivity is characterized by transformations at both the unsaturated ring and the exocyclic carbonyl group.

Reactivity at the Unsaturated Pyranone Ring System

The electron-rich nature of the pyranone ring, derived from the ring oxygen, directs its reactivity. While it can undergo certain electrophilic substitutions, it is also susceptible to nucleophilic attack and ring-opening or transformation reactions. clockss.org

Electrophilic Substitution: The 4-hydroxy-2-pyrone system, a related structure, readily undergoes electrophilic substitution, such as bromination, iodination, and acylation, primarily at the 3 and 5 positions. mdpi.com This suggests that the C5 position of the 2-ethyl-4-oxo-4H-pyran-3-yl butyrate (B1204436) would be susceptible to electrophilic attack.

Cycloaddition Reactions: The diene system within the pyranone ring can participate in [4+2] cycloaddition reactions, a common pathway for pyrone derivatives. clockss.orgmdpi.com

Ring Transformations: 4H-pyran derivatives can be converted into other heterocyclic systems. For instance, treatment of 2-amino-4H-pyrans with acids can lead to the formation of 2-pyridones. researchgate.net Nitrogen nucleophiles like ammonia, hydroxylamine, or hydrazine (B178648) can induce ring transformations of pyran-2-ones into corresponding quinolines or pyridazines, often proceeding through a ring-opening followed by recyclization mechanism. clockss.org Photochemical irradiation of 4H-pyran-4-ones can induce rearrangement to the isomeric 2H-pyran-2-ones. rsc.org

Transformations Involving the Carbonyl Functionality

The carbonyl group at the C4 position behaves as a typical ketone, though its reactivity is modulated by conjugation with the ring system.

Thionation: The carbonyl group can be converted to a thiocarbonyl. For example, 2-phenyl-6-styryl-4-pyrone reacts with phosphorus pentasulfide to yield the corresponding 4-thione derivative. researchgate.net This reaction is a common transformation for pyranones.

Complexation: The parent alcohol of the title compound, ethyl maltol (B134687) (2-ethyl-3-hydroxy-4-pyranone), demonstrates a high affinity for ferric iron, forming a stable, red-colored coordination complex. atamanchemicals.comwikipedia.org The 3-hydroxy and 4-carbonyl groups act as a bidentate ligand, chelating the metal ion. wikipedia.org While the 3-hydroxy group in the title compound is esterified, the potential for the 4-carbonyl group to participate in metal coordination, possibly in conjunction with the ester carbonyl oxygen, remains an area for investigation.

Condensation Reactions: The protons on the methyl group at C6 of related pyranones (e.g., 2,6-dimethyl-4H-pyran-4-one) can be acidic enough to participate in condensation reactions with aldehydes.

Reactivity of the Butyrate Ester Moiety

The butyrate ester group introduces a second reactive center susceptible to nucleophilic acyl substitution. Its reactivity is largely independent of the pyranone core, allowing for selective transformations under appropriate conditions.

Hydrolytic and Transesterification Kinetics and Thermodynamics

The ester linkage is subject to cleavage via hydrolysis and transesterification, processes that can be catalyzed by acids, bases, or enzymes. Lipases are particularly effective for these transformations under mild conditions.

Enzymatic Reactions: Lipase-catalyzed esterification and transesterification reactions are widely studied for the production of flavor esters like butyl butyrate. researchgate.net These reactions typically follow a Ping-Pong Bi-Bi mechanism where the enzyme first forms an acyl-enzyme intermediate with one substrate before reacting with the second. researchgate.netjmb.or.krnih.gov

Kinetics: The kinetics of these enzymatic reactions are often described by the Michaelis-Menten model. For the transesterification of ethyl caprate with butyric acid catalyzed by Candida rugosa lipase (B570770), the maximum reaction rate (Vmax) was found to be 2.861 µmol/min/mg, with Michaelis constants (Km) of 0.0746 M for butyric acid and 0.125 M for the ester. nih.gov In the synthesis of butyl butyrate, increasing temperature up to 50 °C generally increases the reaction rate, after which enzyme denaturation can occur. nih.gov

Thermodynamics: Esterification is an equilibrium-limited reaction. The conversion can be enhanced by removing water, a byproduct of the reaction. researchgate.net In lipase-catalyzed synthesis of butyl butyrate, the molar ratio of the substrates significantly impacts the yield, with an optimal n-butanol to butyric acid ratio of 8 leading to a 63.33% conversion. researchgate.net

Interactive Table: Kinetic Parameters for Lipase-Catalyzed Butyrate Ester Reactions

| Reaction | Enzyme Source | Mechanism | Vmax | Km (Acid) | Km (Ester/Alcohol) | Reference |

| Transesterification (Ethyl Butyrate Synthesis) | Candida rugosa lipase | Ping-Pong Bi-Bi | 2.861 µmol/min/mg | 0.0746 M | 0.125 M | nih.gov |

| Esterification (Butyl Butyrate Synthesis) | Candida cylindracea lipase | N/A | N/A | N/A | N/A | researchgate.net |

| Esterification (Butyl Butyrate Synthesis) | Novozym 435 | Ping-Pong Bi-Bi | N/A | N/A | N/A | researchgate.net |

Theoretical and Experimental Mechanistic Investigations

Mechanistic studies, both computational and experimental, provide deeper insight into the reactivity of the molecule's constituent parts.

Pyranone Core Mechanics: Theoretical studies on 4H-pyran-4-one and its sulfur analogs using ab initio wavefunctions suggest a low degree of aromaticity for the ring system. scite.ai The mechanism for the multicomponent synthesis of 4H-pyran derivatives is proposed to proceed via an initial Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound, followed by a Michael addition of a β-ketoester, and subsequent intramolecular cyclization and dehydration. growingscience.comnih.gov Ring transformation reactions, such as the conversion of 2-amino-4H-pyrans to 2-pyridones, are believed to proceed through ring-opening to form an acyclic intermediate, followed by recyclization. researchgate.net

Ester Moiety Mechanics: The lipase-catalyzed synthesis and hydrolysis of butyrate esters are well-described by the Ping-Pong Bi-Bi mechanism. researchgate.netjmb.or.kr In this model, the enzyme binds to the first substrate (e.g., butyric acid) and releases a product (water), forming a stable acyl-enzyme intermediate. jmb.or.kr This intermediate then binds the second substrate (the alcohol) to form the final ester product and regenerate the free enzyme. jmb.or.kr Molecular docking studies have been used to analyze substrate specificity in these enzymatic reactions, correlating the hydrophobicity and accessibility of the alcohol to the enzyme's active site with the reaction efficiency. nih.gov Kinetic studies have also revealed substrate inhibition, where high concentrations of butyric acid can bind unproductively to the acyl-enzyme complex, forming a dead-end intermediate and inhibiting the reaction. nih.govresearchgate.net

Interactive Table: Proposed Reaction Mechanisms

| Reaction | Moiety | Proposed Mechanism | Key Intermediates | Supporting Evidence |

| Multicomponent Pyran Synthesis | Pyranone Core | Knoevenagel condensation -> Michael addition -> Cyclization | Knoevenagel adduct, Michael adduct | growingscience.comnih.gov |

| Photochemical Rearrangement | Pyranone Core | Conversion to 4,5-epoxycyclopent-2-enone derivative | Bicyclic epoxy intermediate | rsc.org |

| Lipase-Catalyzed Esterification | Butyrate Ester | Ping-Pong Bi-Bi | Acyl-enzyme complex | researchgate.netjmb.or.krnih.gov |

| Substrate Inhibition | Butyrate Ester | Competitive Inhibition | Dead-end enzyme-acid complex | nih.govresearchgate.net |

Systematic Exploration of Structural Analogs and Derivative Synthesis of 2 Ethyl 4 Oxo 4h Pyran 3 Yl Butyrate

Alkyl Chain Modifications on the Pyranone Ring System (e.g., comparing 2-ethyl vs. 2-methyl derivatives)

Modification of the alkyl substituent at the C-2 position of the 4H-pyran-4-one ring is a key strategy for creating structural analogs of 2-ethyl-4-oxo-4H-pyran-3-yl butyrate (B1204436). The majority of available research focuses on derivatives with a methyl group at this position due to the availability of starting materials like dehydroacetic acid and acetylketene precursors. researchgate.netresearchgate.net

The synthesis of 2-methyl-4H-pyran-4-one derivatives has been achieved through various methods. One notable approach involves the reaction of acetylketene, generated from 2,2,6-trimethyl-4H-1,3-dioxin-4-one, with terminal acetylenes in the presence of a gold(I) catalyst, which significantly improves reaction yields compared to uncatalyzed reactions. researchgate.net Another versatile method involves the functionalization of the active methyl group of pre-existing 2-methyl-4-pyrones. For instance, the methyl group can undergo an enamination reaction with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to produce 2-(2-(dimethylamino)vinyl)-4H-pyran-4-ones, which are valuable intermediates for creating conjugated pyrone systems. nih.gov

While direct synthetic comparisons between 2-ethyl and 2-methyl derivatives are not extensively documented, the principles of organic synthesis suggest that similar strategies could be adapted for 2-ethyl analogs, likely starting from propionylketene precursors. The primary differences between the 2-ethyl and 2-methyl analogs would arise from steric and electronic effects. The ethyl group is larger and has a slightly stronger electron-donating inductive effect than the methyl group. This could influence the reactivity of the pyranone ring and the adjacent positions. For example, the functionalization of a 2-ethyl group would be sterically more hindered than that of a 2-methyl group. Conversely, the increased electron-donating nature of the ethyl group might subtly alter the electronic properties and stability of the heterocyclic ring. nih.gov

| Method | Alkyl Group | Key Reagents/Catalyst | Description | Reference |

|---|---|---|---|---|

| Cycloaddition | Methyl | Acetylketene, Terminal Alkynes, Gold(I) Catalyst | Gold-catalyzed reaction of acetylketene with acetylenes to form the 2-methyl-pyran-4-one ring. | researchgate.net |

| Functionalization | Methyl | DMF-DMA, N-Methylimidazole | Enamination of the active methyl group on a pre-formed pyrone ring to create a vinyl-substituted derivative. | nih.gov |

| Multicomponent Reaction | Methyl | Aryl Aldehydes, Ethyl Acetoacetate (B1235776), Malononitrile (B47326), KOH/CaO | One-pot synthesis leading to highly substituted 2-methyl-4H-pyrans. | growingscience.com |

Acyl Chain Variations in the Butyrate Ester Moiety

Varying the acyl chain of the ester at the C-3 position is a critical avenue for synthesizing derivatives of 2-ethyl-4-oxo-4H-pyran-3-yl butyrate. This modification allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and steric profile. These esters, particularly short-chain variants, are significant as flavor and fragrance compounds. researchgate.netnih.gov

Two primary synthetic routes can be envisioned for these modifications:

Direct Esterification: This approach would involve the synthesis of the precursor alcohol, 2-ethyl-4-oxo-4H-pyran-3-ol, followed by esterification with a variety of acyl chlorides or carboxylic anhydrides (e.g., acetyl chloride, propionyl chloride, hexanoyl chloride). This method offers a straightforward and high-yielding pathway to a diverse range of esters.

Transesterification: This method involves exchanging the butyrate group of the parent molecule with another acyl group from a different ester or acid. Lipase-catalyzed transesterification, a common technique in green chemistry for producing flavor esters, is particularly relevant. researchgate.netnih.gov These enzymatic reactions often follow a Ping-Pong Bi-Bi mechanism, where the lipase (B570770) forms an acyl-enzyme intermediate that subsequently reacts with an alcohol. researchgate.net In the context of modifying the acyl chain, a process called acidolysis (reaction with a different carboxylic acid) could be employed. For example, the transesterification of ethyl caprate with butyric acid has been studied, demonstrating the feasibility of acyl group exchange. nih.gov

The choice of acyl chain length and structure can have significant effects. For instance, enzymatic synthesis of alkyl butyrates from butyric acid and various alcohols (C2 to C10) has shown that enzyme activity is dependent on the alcohol's chain length, with peak activity often observed for mid-length chains (e.g., C4, C6). nih.gov Similar substrate specificity would be expected when varying the carboxylic acid component in the esterification of the pyranol precursor.

| Target Ester | Acyl Group | Potential Synthetic Method | Key Reagents | Reference Principle |

|---|---|---|---|---|

| 2-Ethyl-4-oxo-4H-pyran-3-yl acetate (B1210297) | Acetyl | Direct Esterification | 2-Ethyl-4-oxo-4H-pyran-3-ol, Acetyl Chloride | researchgate.net |

| 2-Ethyl-4-oxo-4H-pyran-3-yl propionate | Propionyl | Direct Esterification | 2-Ethyl-4-oxo-4H-pyran-3-ol, Propionic Anhydride | researchgate.net |

| 2-Ethyl-4-oxo-4H-pyran-3-yl hexanoate | Hexanoyl | Direct Esterification | 2-Ethyl-4-oxo-4H-pyran-3-ol, Hexanoyl Chloride | nih.gov |

| 2-Ethyl-4-oxo-4H-pyran-3-yl acetate | Acetyl | Transesterification (Acidolysis) | Parent Butyrate Ester, Acetic Acid, Lipase | nih.gov |

Design and Synthesis of Pyranone-Containing Conjugates and Hybrid Molecules

The 4H-pyran-4-one ring is a versatile scaffold for constructing more complex molecular architectures, including fused heterocycles and hybrid molecules. researchgate.net These synthetic strategies often use the pyranone core as a building block, leveraging its inherent reactivity to append or form new ring systems.

One common strategy involves multicomponent reactions (MCRs). For example, one-pot reactions of aldehydes, malononitrile, and β-ketoesters like ethyl acetoacetate can efficiently produce highly functionalized 4H-pyran derivatives. growingscience.comnih.gov These products, which often contain amino and cyano groups, are ripe for further chemical transformation. The amino group on a 2-amino-4H-pyran can be used as a nucleophile to construct fused systems, such as pyrano[2,3-c]pyrazoles. nih.gov

Another powerful approach involves the ring-opening of the pyranone nucleus by various nucleophiles, followed by rearrangement and re-cyclization to form different heterocyclic systems. Pyran-2-one derivatives like dehydroacetic acid (DHA) and triacetic acid lactone (TAL) are well-studied precursors that react with nucleophiles such as hydrazines, amines, and aminothiazoles to yield a wide array of five- and six-membered heterocycles, including pyridones, pyrazoles, and various fused systems. researchgate.net While the subject molecule is a pyran-4-one, similar principles of ring transformation can apply under specific conditions.

Furthermore, functional groups on the pyranone ring can be used as handles for conjugation. As previously mentioned, a 2-methyl group can be converted into a reactive enamine, which can then undergo cycloaddition reactions with 1,3-dipoles to attach other rings, such as isoxazoles, chemoselectively. nih.gov

| Hybrid/Conjugate Class | Synthetic Strategy | Pyranone Precursor Type | Resulting Structure | Reference |

|---|---|---|---|---|

| Pyrano[2,3-c]pyrazoles | Multicomponent Reaction | β-ketoester, aldehyde, malononitrile, hydrazine (B178648) | Fused pyran-pyrazole system | nih.gov |

| Isoxazolyl-pyrones | Cycloaddition | 2-Enamino-4-pyrone | Pyranone with an isoxazole (B147169) substituent | nih.gov |

| Pyridones | Ring Opening/Rearrangement | Pyran-2-one derivative (e.g., DHA) | Conversion of pyranone ring to a pyridone ring | researchgate.net |

| Fused Chromones | Vilsmeier-Haack Reaction | Substituted Acetyl Coumarin | Benzopyranone fused with a pyranone ring | mdpi.com |

Stereocontrolled Synthesis and Chirality in 4H-Pyran-4-one Systems

The presence of the ethyl group at the C-2 position renders this compound a chiral molecule, with a stereocenter at C-2. The synthesis of enantiomerically pure or enriched chiral pyrans is a significant challenge that is addressed by modern asymmetric synthesis. Several strategies have been developed to control the stereochemistry during the formation of the pyran ring.

Organocatalysis has emerged as a powerful tool for this purpose. For instance, the first enantioselective formal [3+3] cycloaddition between 2-(1-alkynyl)-2-alken-1-ones and β-keto esters has been developed, catalyzed by a bifunctional thiourea-tertiary amine catalyst. researchgate.net This method provides access to a range of polysubstituted chiral 4H-pyrans with good enantioselectivities under mild conditions. researchgate.net Similarly, asymmetric Michael additions can serve as a key step in constructing chiral pyrans. The enantioselective Michael addition of malononitrile to chalcones, catalyzed by a simple quinine-aluminum complex, yields products that can be used in the asymmetric synthesis of biologically active 4H-pyran compounds. rsc.org

Metal-catalyzed reactions also play a crucial role. Chiral dinuclear zinc catalysts have been successfully employed in an enantioselective [5+1] annulation of α-hydroxyl aryl ketones with enones. rsc.org This process creates highly valuable enantioenriched bicyclic pyran scaffolds that contain two oxa-quaternary stereocenters, demonstrating a high level of stereocontrol. rsc.org These advanced methods highlight the progress in creating complex chiral molecules based on the pyran framework, which is essential for developing stereospecific compounds.

| Asymmetric Method | Catalyst Type | Key Transformation | Outcome | Reference |

|---|---|---|---|---|

| Formal [3+3] Cycloaddition | Organocatalyst (Thiourea-based) | 2-(1-Alkynyl)-2-alken-1-ones + β-Keto Esters | Enantioenriched polysubstituted 4H-pyrans | researchgate.net |

| Michael Addition | Organocatalyst (Quinine-Al complex) | Malononitrile + Chalcones | Chiral adducts for 4H-pyran synthesis | rsc.org |

| [5+1] Annulation | Metal Catalyst (Chiral Dinuclear Zinc) | α-Hydroxyl Aryl Ketones + Enones | Bicyclic pyrans with two oxa-quaternary stereocenters | rsc.org |

Advanced Analytical Techniques for Comprehensive Characterization and Quantification

Chromatographic Separations for Purity Profiling and Quantitative Analysis

Chromatographic techniques are essential for separating the target compound from impurities, byproducts, or other components in a mixture. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the compound's volatility and thermal stability. Given its estimated boiling point of 342-344 °C, both techniques are potentially viable. thegoodscentscompany.com

HPLC is a powerful technique for the analysis of moderately polar and non-volatile compounds. For 2-Ethyl-4-oxo-4H-pyran-3-yl butyrate (B1204436), a reversed-phase HPLC method would likely be the most effective approach.

A typical setup would involve a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, allowing for the efficient elution of the compound from the column.

Detection Modalities:

UV-Vis Detector: The pyran-4-one core structure contains a chromophore that absorbs ultraviolet (UV) light. Based on data from the analogous compound, Ethyl 4H-pyran-4-one-2-carboxylate, a significant UV absorption maximum is expected. google.com This makes a UV-Vis detector, particularly a photodiode array (PDA) detector, highly suitable for both detection and preliminary identification based on the UV spectrum.

Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity. This would allow for the determination of the compound's molecular weight and provide fragmentation data for unequivocal identification.

While specific retention time data is unavailable for the target compound, the conditions would be optimized to achieve a well-resolved peak, separate from any synthesis precursors or degradation products.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. With an estimated vapor pressure of 0.000070 mmHg at 25 °C, 2-Ethyl-4-oxo-4H-pyran-3-yl butyrate is sufficiently volatile for GC analysis, particularly with a high-temperature inlet and column. thegoodscentscompany.com

The analysis would typically employ a capillary column with a non-polar or mid-polar stationary phase (e.g., polysiloxane-based). The separation is based on the compound's boiling point and its interaction with the stationary phase.

Detection Modalities:

Flame Ionization Detector (FID): FID is a universal detector for organic compounds and would provide a robust quantitative response for this compound.

Mass Spectrometry (MS) Detector: GC-MS is the gold standard for the identification of volatile compounds. The electron ionization (EI) mass spectrum would provide a unique fragmentation pattern, or "fingerprint," that can be compared against spectral libraries for positive identification. The NIST WebBook contains GC and mass spectrum data for the related ester, Allyl 2-ethyl butyrate, demonstrating the utility of this technique for similar structures. scribd.com

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic methods probe the molecular structure at the atomic and functional group level, providing definitive evidence for the compound's identity.

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. While specific NMR data for this compound is not published, detailed assignments for the closely related compound, Ethyl 4H-pyran-4-one-2-carboxylate , offer a strong basis for predicting its spectrum. google.comjetro.go.jp

Expected ¹H NMR Signals:

Pyranone Ring Protons: Two distinct signals in the aromatic/vinylic region, corresponding to the protons at positions 5 and 6 of the pyranone ring.

Ethyl Group Protons: A quartet and a triplet, characteristic of the CH₂ and CH₃ groups attached to the pyranone ring.

Butyrate Chain Protons: Signals corresponding to the α-CH₂, β-CH₂, and terminal CH₃ groups of the butyrate ester chain.

Expected ¹³C NMR Signals:

Carbonyl Carbons: Two signals at low field (downfield), one for the ketone at C-4 of the pyranone ring and one for the ester carbonyl.

Pyranone Ring Carbons: Signals for the oxygen-bearing carbon (C-2), the substituted carbon (C-3), and the vinylic carbons (C-5 and C-6).

Alkyl Carbons: Signals in the upfield region corresponding to the carbons of the ethyl group and the butyrate chain.

2D NMR techniques like COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings within the ethyl and butyrate groups, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate the proton signals with their directly attached and long-range coupled carbon atoms, respectively, allowing for the complete and unambiguous assignment of the entire molecular structure. jetro.go.jp

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Pyran-4-one Ring of this compound, based on data from Ethyl 4H-pyran-4-one-2-carboxylate jetro.go.jp

| Position | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity / Coupling |

| 5 | ¹H | ~6.4 | d |

| 6 | ¹H | ~7.8 | d |

| 2 | ¹³C | ~153 | - |

| 3 | ¹³C | Varies (Substituted) | - |

| 4 | ¹³C | ~178 | - |

| 5 | ¹³C | ~118 | - |

| 6 | ¹³C | ~140 | - |

| Ester C=O | ¹³C | ~160 | - |

Note: 'd' denotes a doublet. Chemical shifts are approximate and will be influenced by the specific substituent pattern.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₁H₁₄O₄, corresponding to a monoisotopic mass of approximately 210.0892 Da. google.com

In an MS experiment, the molecule would be ionized, most commonly forming a protonated molecule [M+H]⁺ at m/z 211.0965 in electrospray ionization (ESI) or a molecular ion [M]⁺˙ at m/z 210.0892 in electron ionization (EI).

Tandem mass spectrometry (MS/MS) involves isolating the parent ion and subjecting it to fragmentation. This analysis would be expected to yield characteristic fragment ions, such as the loss of the butyrate side chain or cleavages within the pyranone ring. Predicted collision cross-section (CCS) values, which relate to the ion's shape, can also aid in identification. google.com

Table 2: Predicted Mass Spectrometry Adducts and Collision Cross Section (CCS) for the related compound (2-methyl-4-oxopyran-3-yl) 3-methylbutanoate (C₁₁H₁₄O₄) google.com

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 211.09648 | 142.5 |

| [M+Na]⁺ | 233.07842 | 151.1 |

| [M-H]⁻ | 209.08192 | 147.4 |

| [M+NH₄]⁺ | 228.12302 | 160.5 |

Note: This data is for a structural isomer and serves as an estimate for this compound.

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule's functional groups. The IR spectrum of this compound is expected to show strong characteristic absorption bands for:

C=O Stretching: Two distinct bands in the region of 1650-1750 cm⁻¹. The γ-pyrone ketone carbonyl typically appears at a lower frequency (around 1660 cm⁻¹) compared to the ester carbonyl (around 1740 cm⁻¹).

C-O Stretching: Strong bands for the ester and pyran ether C-O bonds in the 1000-1300 cm⁻¹ region.

C-H Stretching: Bands for the alkyl and vinylic C-H bonds just below and above 3000 cm⁻¹, respectively. The analysis of various 4H-pyran derivatives confirms the presence of these characteristic bands. niph.go.jp

UV-Vis Spectroscopy: This technique measures the electronic transitions within the molecule. The conjugated π-system of the 4-oxo-4H-pyran ring is expected to produce strong absorption bands in the UV region. For the related compound Ethyl 4H-pyran-4-one-2-carboxylate, UV absorption has been characterized and is a key feature for its detection. google.com The exact wavelength of maximum absorbance (λ_max) would be a characteristic property useful for quantification using a UV-Vis spectrophotometer.

X-ray Diffraction Analysis for Crystalline State Structure Determination

Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray diffraction data for the crystalline state structure of this compound could be located.

X-ray diffraction (XRD) is a cornerstone analytical technique for the definitive determination of the three-dimensional atomic arrangement within a crystalline solid. This method relies on the principle of Bragg's law, where a beam of X-rays is directed onto a crystalline sample. The regular, repeating lattice of atoms in the crystal diffracts the X-rays in a specific pattern of intensities and angles. By analyzing this diffraction pattern, researchers can elucidate critical structural information, including:

Crystal System: The fundamental classification of the crystal's symmetry (e.g., monoclinic, orthorhombic, triclinic).

Space Group: A more detailed description of the crystal's symmetry elements.

Unit Cell Dimensions: The lengths of the axes (a, b, c) and the angles between them (α, β, γ) that define the smallest repeating unit of the crystal lattice.

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: The distances between bonded atoms and the angles they form, providing insight into the molecule's geometry.

While the application of XRD to this compound has not been documented in available research, studies on closely related pyran derivatives have successfully employed this technique. For instance, the analysis of similar 4H-pyran-4-one structures has revealed detailed conformational features, such as the planarity of the pyran ring and the orientation of substituent groups. mdpi.comresearchgate.net This type of information is invaluable for understanding the solid-state properties of a compound and its intermolecular interactions.

The generation of single crystals of sufficient quality is a prerequisite for XRD analysis. Should such crystals of this compound become available, future research employing X-ray diffraction would be able to provide the definitive structural parameters for this compound.

Computational Chemistry and Theoretical Frameworks Applied to 2 Ethyl 4 Oxo 4h Pyran 3 Yl Butyrate

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Ethyl-4-oxo-4H-pyran-3-yl butyrate (B1204436), these studies would provide a foundational understanding of its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Reactivity Predictions

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the properties of molecules. A DFT study of 2-Ethyl-4-oxo-4H-pyran-3-yl butyrate would typically involve optimizing the molecule's three-dimensional structure to find its most stable geometric arrangement. From this optimized geometry, a wealth of information could be derived. For instance, the calculation of frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) would offer insights into the molecule's reactivity, with the HOMO energy indicating its electron-donating ability and the LUMO energy its electron-accepting ability. The energy gap between HOMO and LUMO is a key indicator of chemical stability.

Furthermore, DFT calculations can map the electrostatic potential on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other chemical species. Reactivity descriptors, such as chemical hardness, softness, and electronegativity, could also be calculated to provide a quantitative measure of the molecule's chemical behavior. While studies on other pyran derivatives have successfully employed DFT for these purposes, specific data for this compound is not present in the current body of scientific literature.

Ab Initio Calculations for High-Accuracy Electronic Structure Determination

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, while computationally more demanding than DFT, can provide highly accurate determinations of a molecule's electronic structure. For this compound, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would yield precise values for the molecule's energy, electron correlation effects, and other electronic properties. Such calculations are considered a benchmark for accuracy in computational chemistry. A thorough search of scientific databases indicates that such high-accuracy calculations have not yet been performed or published for this specific compound.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

The butyrate side chain of this compound introduces a degree of flexibility to the molecule. Molecular modeling techniques, particularly molecular dynamics (MD) simulations, would be instrumental in exploring the various possible three-dimensional arrangements, or conformations, that the molecule can adopt. An MD simulation would track the movements of the atoms in the molecule over time, providing a dynamic picture of its behavior. This would allow for the identification of the most stable conformations and the energy barriers between them, collectively known as the conformational landscape.

Understanding the conformational landscape is vital, as the shape of a molecule often dictates its biological activity and physical properties. Additionally, MD simulations can be used to study how this compound interacts with other molecules, including solvent molecules or biological targets. These simulations could reveal the nature and strength of intermolecular forces, such as hydrogen bonds and van der Waals interactions. While a study on a kojic acid fused pyran derivative utilized molecular dynamics to investigate interactions with an enzyme, similar research focused on this compound is not currently available.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics applies computational tools to analyze chemical data, and Quantitative Structure-Activity Relationship (QSAR) modeling is a key chemoinformatic technique. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To develop a QSAR model that includes this compound, a dataset of structurally related compounds with known activities would be required.

Molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, would be calculated for each compound. These descriptors could then be used to build a statistical model that predicts the activity of new, untested compounds. Such a model could accelerate the discovery of new molecules with desired properties. However, the development of a QSAR model is contingent on the availability of a suitable dataset, and no such studies specifically incorporating this compound have been reported.

Theoretical Insights into Spectroscopic Properties and Reaction Mechanisms

Computational methods can be used to predict the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption wavelengths. Comparing these theoretical predictions with experimental data can help to confirm the molecule's structure and provide a more detailed understanding of its electronic environment. For example, a recent study on the related compound ethyl 4H-pyran-4-one-2-carboxylate combined spectroscopic measurements with theoretical calculations to fully assign its NMR spectra.

Furthermore, computational chemistry can be a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to map out the most likely pathway for a reaction to occur. This can provide insights into the factors that control the reaction rate and outcome. To date, no theoretical studies on the spectroscopic properties or reaction mechanisms involving this compound have been published in the scientific literature.

Academic Applications and Research Utility of 2 Ethyl 4 Oxo 4h Pyran 3 Yl Butyrate

Utilization as a Chemical Building Block in Advanced Organic Synthesis

The 4-pyranone core is a prevalent scaffold in numerous natural products and serves as a versatile starting material for the synthesis of more complex molecules. nih.govnih.gov Although specific synthetic applications of 2-Ethyl-4-oxo-4H-pyran-3-yl butyrate (B1204436) are not detailed in current literature, the reactivity of the pyranone ring system allows for its transformation into a variety of other heterocyclic systems.

General synthetic strategies involving pyranone derivatives include:

Diels-Alder Reactions: Pyrone derivatives can act as dienes in cycloaddition reactions to form bicyclic structures. tandfonline.com

Ring-Opening and Rearrangement: The pyranone ring can be opened and subsequently recyclized to form different heterocyclic systems, such as pyridinones.

Functional Group Interconversion: The ester and ethyl groups on the pyranone ring can be modified to introduce new functionalities, expanding its synthetic utility.

Research on other functionalized 2-pyranones has demonstrated their role as precursors in the synthesis of complex natural products. nih.gov For instance, chiral pyranone intermediates have been instrumental in the total synthesis of various fungal metabolites. nih.govresearchgate.net The synthesis of highly functionalized 2-pyranones has been achieved through methods like Lewis acid-mediated Prins reactions and catalyst-driven rearrangements, highlighting the adaptability of the pyranone core. nih.govresearchgate.netacs.orgnih.gov

Table 1: Synthetic Methodologies for Functionalized Pyranone Derivatives

| Synthetic Method | Description | Key Features |

| Lewis Acid-Mediated Prins Reaction | Cyclization between a chiral β-hydroxy-dioxinone and an aldehyde to produce a pyran–dioxinone fused product. nih.govnih.gov | Provides 3-carboxy-trisubstituted pyrans with high stereoselectivity. nih.govnih.gov |

| Multi-component Reactions | One-pot reactions involving an aldehyde, malononitrile (B47326), and a 1,3-dicarbonyl compound. scielo.org.mxresearchgate.net | Efficient, high-yield synthesis of 2-amino-4H-pyrans under mild conditions. scielo.org.mxresearchgate.net |

| Thermal Rearrangement of Silyl Ketenes | An alkoxide-catalyzed process followed by thermal rearrangement to yield highly functionalized 2-pyranones. researchgate.netacs.org | Allows for the formation of modifiable 2-pyranone motifs. researchgate.netacs.org |

| Cycloaddition Reactions | Nickel-catalyzed cycloaddition of tethered alkynes and carbon dioxide. acs.org | Produces highly functionalized 2-pyranones. acs.org |

Investigation of Enzymatic Recognition and Biocatalytic Transformations

The ester linkage in 2-Ethyl-4-oxo-4H-pyran-3-yl butyrate makes it a potential substrate for enzymatic transformations, particularly those catalyzed by lipases and esterases. These enzymes are widely used in biocatalysis for the synthesis and hydrolysis of esters due to their high selectivity and mild reaction conditions. nih.govresearchgate.net

Enzymatic Synthesis: The enzymatic synthesis of flavor esters, such as ethyl butyrate, is a well-established field. nih.govnih.gov Lipases, such as those from Candida antarctica (CALA and CALB), are effective catalysts for the esterification or transesterification of acids and alcohols to produce flavor compounds. nih.gov While the specific enzymatic synthesis of this compound has not been reported, it is plausible that it could be synthesized by the lipase-catalyzed reaction between 2-ethyl-3-hydroxy-4-pyrone (ethyl maltol) and butyric acid or a butyric acid ester. The use of immobilized enzymes on supports like magnetic nanoparticles has been shown to improve catalyst performance and reusability in such reactions. nih.gov

Enzymatic Hydrolysis: Enzymes can also be used for the selective hydrolysis of ester bonds. mdpi.com This could be applied to this compound to release 2-ethyl-3-hydroxy-4-pyrone and butyric acid. Such a transformation could be relevant in the context of controlled release of flavor or fragrance compounds.

Table 2: Lipase-Catalyzed Synthesis of Flavor Esters

| Enzyme | Reaction Type | Substrates | Key Findings |

| Candida antarctica Lipase (B570770) B (CALB) | Transesterification | Benzyl alcohol and derivatives, vinyl acetate (B1210297) | Yields dependent on alcohol structure, ranging from ~17% to ~90%. mdpi.com |

| Candida antarctica Lipases A & B (CALA & CALB) | Esterification | Butyric acid, ethanol (B145695) | Immobilization on magnetic nanoparticles and use of ultrasonic irradiation improved reaction efficiency. nih.gov |

| Candida rugosa Lipase | Transesterification | Ethyl caprate, butyric acid | Reaction kinetics followed a Ping-Pong Bi-Bi mechanism with competitive inhibition by both substrates. nih.gov |

| Novozym 435 | Transesterification | Methyl 1H-pyrrole-2-carboxylate, various alcohols | Optimized conditions led to high yields (up to 92%) of novel pyrrole (B145914) esters. nih.gov |

Fundamental Studies in Chemo-Sensory Perception and Olfactory Receptor Interactions

This compound is identified as a flavor and fragrance agent. This indicates that it interacts with human olfactory and gustatory receptors to elicit a sensory response. The study of such interactions is a key area of chemo-sensory research.

Odorant receptors (ORs), located in the olfactory epithelium, are G protein-coupled receptors that bind to specific volatile compounds, initiating a signaling cascade that results in the perception of smell. nih.govmdpi.com The specific ORs that recognize this compound have not been identified. However, research on other flavor and fragrance molecules has shown that olfactory neurons can be highly specialized, responding strongly to one or a few primary odorants with similar chemical structures. researchgate.net

The molecular receptive range of an olfactory neuron is determined by the binding pocket of the OR it expresses. Studies on the interaction between odorant functional groups and their hydrocarbon structures have shown that both parts of a molecule contribute to the activation of specific glomerular response modules in the olfactory bulb. nih.gov For this compound, both the pyranone ring and the butyrate side chain would be critical for its interaction with specific ORs.

Recent research has also identified the expression of ORs in non-chemosensory tissues, such as the liver, where they may respond to metabolites and other small molecules. researchgate.net Flavor compounds, in particular, have been shown to activate these ectopic ORs, suggesting roles in physiological processes beyond taste and smell. nih.gov

Exploration in Materials Science as a Functional Moiety or Precursor

The pyranone structure is a candidate for incorporation into polymers to create functional materials. Research has demonstrated the synthesis of aromatic polyethers containing pyranone moieties. bohrium.com These polymers can be chemically modified to yield materials with tunable chromogenic and fluorogenic properties. bohrium.com

The transformation of the pyranone units within the polymer backbone into pyrylium (B1242799) rings can lead to materials with applications in:

Luminescent Converters (LUCOs): For use in hybrid light-emitting diodes (LEDs). bohrium.com

Sensing Materials: For the chromogenic and fluorogenic detection of amines. bohrium.com

These pyranone-based polymers have been shown to be amorphous with high glass transition temperatures, indicating good thermal stability. bohrium.com Furthermore, functionalized pyrones can undergo Diels-Alder cycloadditions with maleimides, which could be exploited for the development of thermosetting polymers and polyimides. tandfonline.com While this compound itself has not been explicitly used in this context, its pyranone core suggests its potential as a monomer or a functional additive in the design of advanced materials.

Prospective Research Directions and Emerging Paradigms for 2 Ethyl 4 Oxo 4h Pyran 3 Yl Butyrate Research

Development of Enantioselective Synthetic Routes

The synthesis of pyran derivatives is a well-established field in organic chemistry, often utilizing multicomponent reactions for efficiency and molecular diversity. mjbas.commdpi.com However, many existing methods for creating 4H-pyran structures result in racemic mixtures. The development of enantioselective synthetic routes for 2-Ethyl-4-oxo-4H-pyran-3-yl butyrate (B1204436) is a critical future direction. Since biological systems are chiral, the stereochemistry of a molecule can drastically alter its activity.

Future research could focus on adapting existing strategies, such as the Achmatowicz rearrangement of furan (B31954) derivatives or organocatalyzed multicomponent reactions, to achieve high enantiomeric excess. mdpi.comresearchgate.net The use of chiral catalysts, such as proline derivatives, squaramides, or cinchona alkaloids, has proven effective for the asymmetric synthesis of related chromene and pyran structures and could be applied here. mdpi.com A plausible approach involves the catalyzed reaction of a suitable pyranone precursor with a chiral butyrate source or an enantioselective acylation of 2-ethyl-3-hydroxy-4H-pyran-4-one. Success in this area would enable detailed investigation into the stereospecific interactions of each enantiomer in biological contexts.

Integration into Supramolecular Architectures and Nanomaterials

The pyranone ring, with its oxygen heteroatom and carbonyl group, possesses excellent coordination capabilities. wikipedia.orgresearchgate.net The parent compound, ethyl maltol (B134687), readily forms complexes with metal ions like iron. wikipedia.org This property is a strong foundation for the prospective integration of 2-Ethyl-4-oxo-4H-pyran-3-yl butyrate into more complex systems.

Supramolecular Chemistry: Research could explore the use of this compound as a ligand for creating novel metal-organic frameworks (MOFs) or coordination polymers. The butyrate chain adds a flexible, lipophilic domain that could influence the resulting architecture and properties, such as solubility and guest-binding capabilities.

Nanomaterials: A significant emerging paradigm is the use of inorganic nanoparticles as scaffolds for functional molecules. nih.gov There is growing interest in using magnetic nanoparticles to catalyze the synthesis of pyran scaffolds or to act as carriers. researchgate.netresearchgate.net Future work could involve anchoring this compound onto the surface of nanoparticles (e.g., silica (B1680970), gold, or iron oxide). nih.gov Such hybrid nanomaterials could serve as "nanozymes," where the nanoparticle scaffold enhances the catalytic activity or stability of the attached pyranone derivative. nih.gov This could lead to applications in targeted drug delivery or specialized catalysis.

Table 1: Potential Metal Ion Coordination with the Pyranone Scaffold

| Metal Ion | Potential Geometry | Prospective Application | Reference |

|---|---|---|---|

| Iron (Fe³⁺) | Octahedral | Pro-oxidant studies, chelation therapy | wikipedia.orgresearchgate.net |

| Copper (Cu²⁺) | Square-planar | Catalysis, antimicrobial materials | researchgate.net |

| Zinc (Zn²⁺) | Tetrahedral | Bio-probes, enzyme inhibition studies | researchgate.net |

| Nickel (Ni²⁺) | Tetrahedral | Catalysis, magnetic materials | researchgate.net |

Hybrid Computational-Experimental Approaches for Mechanistic Discovery

Modern chemical research increasingly relies on the synergy between computational modeling and experimental validation. For this compound, hybrid approaches are essential for predicting properties and understanding reaction mechanisms.

Density Functional Theory (DFT) calculations can be employed to model the compound's electronic structure, vibrational frequencies, and reactivity. nih.govnih.gov This can provide insights into:

Reaction Pathways: Simulating proposed synthetic routes to optimize conditions and predict the feasibility of enantioselective methods. nih.gov

Spectroscopic Correlation: Assigning experimental infrared (IR), Raman, and NMR spectral data to specific molecular vibrations and chemical environments. nih.govresearchgate.net

Reactivity Mapping: Using electrostatic potential surfaces to predict sites susceptible to nucleophilic or electrophilic attack, guiding the design of new derivatives. nih.gov

By combining these theoretical predictions with empirical data from synthesis and spectroscopy, researchers can accelerate the discovery process, saving time and resources while gaining a deeper mechanistic understanding.

Interdisciplinary Collaborations in Chemical Biology and Advanced Spectroscopy

The future of research on this compound will be significantly enhanced by interdisciplinary efforts.

Chemical Biology: The 4H-pyran motif is present in many compounds with interesting biological activities, including anticancer, antioxidant, and neuroprotective properties. nih.govnih.govresearchgate.net Collaborations with biologists would be crucial to screen the compound for potential therapeutic applications. For instance, its parent compound's family (maltols) has been investigated for pro-oxidant and metabolic effects, suggesting that the butyrate derivative could have unique biological interactions worth exploring. researchgate.netnih.gov

Advanced Spectroscopy: While standard NMR and IR are foundational, advanced spectroscopic techniques can provide unparalleled structural and dynamic information.

2D NMR Techniques: Methods like HSQC, HMBC, and NOESY would be essential for unambiguously confirming the structure and stereochemistry of new derivatives, especially in complex reaction mixtures.

X-ray Crystallography: Obtaining a crystal structure would provide definitive proof of the compound's three-dimensional arrangement and intermolecular interactions in the solid state. mdpi.com

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition, while techniques like tandem MS (MS/MS) can be used to study fragmentation patterns and analyze metabolites in biological studies. mdpi.com

By integrating expertise from synthesis, computation, biology, and spectroscopy, the scientific community can fully elucidate the properties and potential applications of this promising pyranone derivative.

Table 2: Compound Names Mentioned

| Compound Name | IUPAC Name | Other Names |

|---|---|---|

| This compound | 2-ethyl-4-oxo-4H-pyran-3-yl butanoate | - |

| Ethyl maltol | 2-Ethyl-3-hydroxy-4H-pyran-4-one | 2-Ethylpyromeconic acid |

| Chelidonic acid | 4-Oxo-4H-pyran-2,6-dicarboxylic acid | - |

| Pyran-4-one | 4H-Pyran-4-one | γ-Pyrone |

Q & A

Q. What are the common synthetic routes for 2-Ethyl-4-oxo-4H-pyran-3-yl butyrate, and how do reaction conditions influence yield?

Answer: Synthesis typically involves multi-component reactions (MCRs) or esterification of pyranone derivatives. For example:

- Methodology : A three-component reaction using ethyl acetoacetate, aldehydes, and butyric acid derivatives under acidic or basic catalysis. Ionic liquids (e.g., [2-aminobenzoato][PF6]) are effective catalysts for enhancing regioselectivity and reducing side reactions .

- Optimization : Yield depends on solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and molar ratios. Higher temperatures (>80°C) may promote decarboxylation, reducing purity .

Q. How is the structural integrity of this compound validated post-synthesis?

Answer: Key techniques include:

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond angles and stereochemistry (e.g., mean C–C bond deviation <0.005 Å) .

- NMR spectroscopy : H NMR signals for the ethyl group (δ 1.2–1.4 ppm) and pyranone carbonyl (δ 165–170 ppm) confirm substitution patterns .

- Mass spectrometry (HRMS) : Molecular ion peaks [M+H] and fragment patterns validate the molecular formula .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the butyrate group at the 3-position of the pyranone ring be addressed?

Answer: Regioselectivity is influenced by:

- Protecting groups : Temporary protection of the 4-oxo group (e.g., silylation with TBSCl) directs electrophilic substitution to the 3-position .

- Catalytic systems : Pd-mediated coupling or Brønsted acid catalysts (e.g., p-TsOH) enhance nucleophilic attack by butyrate precursors .

- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states for 3-substitution over 2- or 5-positions .

Q. How should researchers resolve contradictions in reported spectroscopic data for pyranone derivatives?

Answer: Discrepancies in C NMR or IR data often arise from:

- Tautomeric equilibria : The 4-oxo group can participate in keto-enol tautomerism, altering spectral profiles. Use low-temperature NMR (−40°C) to stabilize dominant tautomers .

- Impurity artifacts : Byproducts from incomplete esterification (e.g., free carboxylic acids) may skew results. Validate purity via HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) .

Q. What strategies mitigate degradation of this compound during long-term storage?

Answer: Degradation pathways (hydrolysis, oxidation) are minimized by:

- Storage conditions : Anhydrous environments (argon atmosphere) at −20°C reduce hydrolytic cleavage of the ester group .

- Stabilizers : Addition of radical scavengers (e.g., BHT at 0.1% w/w) prevents auto-oxidation of the butyrate chain .

Methodological Guidance

Q. What analytical techniques are recommended for assessing purity in multi-step syntheses?

Answer: Combine orthogonal methods:

HPLC-DAD : Quantify residual reactants (e.g., ethyl acetoacetate) with a C18 column and gradient elution .

GC-MS : Detect volatile byproducts (e.g., decarboxylation products) using a DB-5MS column .

Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Q. How can computational modeling aid in predicting reactivity of this compound?

Answer:

- DFT calculations : Optimize transition states for ester hydrolysis (B3LYP/6-31G* level) to predict kinetic stability .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide derivatization for pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.